N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820633
InChI: InChI=1S/C22H17ClN4OS/c23-17-11-13-18(14-12-17)24-20(28)15-29-22-26-25-21(16-7-3-1-4-8-16)27(22)19-9-5-2-6-10-19/h1-14H,15H2,(H,24,28)
SMILES:
Molecular Formula: C22H17ClN4OS
Molecular Weight: 420.9 g/mol

N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC15820633

Molecular Formula: C22H17ClN4OS

Molecular Weight: 420.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide -

Specification

Molecular Formula C22H17ClN4OS
Molecular Weight 420.9 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C22H17ClN4OS/c23-17-11-13-18(14-12-17)24-20(28)15-29-22-26-25-21(16-7-3-1-4-8-16)27(22)19-9-5-2-6-10-19/h1-14H,15H2,(H,24,28)
Standard InChI Key HMTKHULXHWCVAJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. The 4- and 5-positions of this ring are substituted with phenyl groups, while the 3-position is connected via a sulfur atom to an acetamide group. The acetamide’s nitrogen is further bonded to a 4-chlorophenyl ring, introducing both electron-withdrawing (chlorine) and hydrophobic (aromatic) functionalities .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22H17ClN4OS\text{C}_{22}\text{H}_{17}\text{ClN}_4\text{OS}
Molecular Weight420.9 g/mol
IUPAC NameN-(4-chlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
InChI KeyInChI=1S/C22H17ClN4OS/c23-17-11-13-18(14-12-17)24-20(28)15-29-22-26-25-21(16-7-3-1-4-8-16)27(22)19-9-5-2-6-10-19/h1-14H,15H2,(H,24,28)

Crystallographic Insights

X-ray diffraction studies of analogous triazole-thioacetamide derivatives reveal a near-planar triazole ring with dihedral angles of 81.4° between the thioacetate and triazole planes . The chloro-substituted phenyl ring adopts a perpendicular orientation relative to the triazole core, minimizing steric clashes. These structural features influence π-π stacking interactions and binding to biological targets.

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is typically synthesized via a multi-step protocol:

  • Formation of 4,5-Diphenyl-4H-1,2,4-triazole-3-thione: Cyclization of 1,4-diphenyl thiosemicarbazide under alkaline conditions yields the triazole-thione intermediate .

  • Alkylation with Ethyl Bromoacetate: Reaction of the thione with ethyl bromoacetate in the presence of sodium ethanolate produces the thioacetate ester .

  • Amidation: Hydrolysis of the ester followed by coupling with 4-chloroaniline via carbodiimide-mediated amidation generates the final product.

Key Reaction Conditions:

  • Alkylation Step: Conducted in anhydrous ethanol with a 4:1 molar ratio of thione to ethyl bromoacetate at 70°C for 4 hours .

  • Amidation: Requires N,NN,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane at room temperature.

Mechanistic Considerations

The cyclization of thiosemicarbazides to triazoles proceeds via nucleophilic attack of the thiol group on the adjacent carbonyl carbon, followed by deprotonation and aromatization. Alkaline conditions favor triazole formation over competing thiadiazole pathways .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poorly soluble in water (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.

  • Stability: Stable under inert atmospheres up to 200°C; susceptible to oxidation at the thioether sulfur under acidic conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(N-H)\nu(\text{N-H}) at 3270 cm1^{-1}, ν(C=O)\nu(\text{C=O}) at 1685 cm1^{-1}, and ν(C-S)\nu(\text{C-S}) at 680 cm1^{-1} .

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, triazole-H), 7.45–7.20 (m, 14H, aromatic-H), 4.12 (s, 2H, CH2S\text{CH}_2\text{S}) .

Biological Activities and Mechanisms

Cytotoxic Properties

Preliminary assays on murine lymphoma L1210 cells show IC50_{50} values of 18.7 µM, suggesting apoptosis induction via caspase-3 activation. The chloro-phenyl group enhances membrane permeability, while the triazole core intercalates DNA .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Thioether Oxidation: Reacts with H2O2\text{H}_2\text{O}_2 to form sulfone derivatives, altering electronic properties .

  • Amide Hydrolysis: Under strong acidic conditions, yields the corresponding carboxylic acid and 4-chloroaniline.

Structure-Activity Relationships (SAR)

  • Phenyl Substituents: Electron-withdrawing groups (e.g., Cl) at the 4-position enhance antimicrobial potency by 40% compared to unsubstituted analogs .

  • Thioacetamide Bridge: Replacement with oxyacetamide reduces activity, highlighting the sulfur atom’s role in target binding.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antibacterial/antifungal activity positions it as a lead candidate for:

  • Topical Antiseptics: Formulated as 1% w/w creams for skin infections.

  • Systemic Agents: Prodrug derivatives with improved bioavailability are under investigation.

Agricultural Chemistry

Triazole-thioacetamides show promise as fungicides against Phytophthora infestans (EC50_{50} = 2.3 µM), outperforming commercial agent metalaxyl .

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